molecular formula C6H8Br2O B14259579 2,3-Dibromocyclohexan-1-one CAS No. 168985-70-4

2,3-Dibromocyclohexan-1-one

Cat. No.: B14259579
CAS No.: 168985-70-4
M. Wt: 255.93 g/mol
InChI Key: PBAKYHHBZPQVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dibromocyclohexan-1-one is an organic compound with the molecular formula C6H8Br2O It is a brominated derivative of cyclohexanone, characterized by the presence of two bromine atoms attached to the second and third carbon atoms of the cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dibromocyclohexan-1-one can be synthesized through the bromination of cyclohexanone. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired dibrominated product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using similar reagents and conditions as those employed in laboratory synthesis. The scalability of the reaction allows for the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromocyclohexan-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dibromocyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in electrophilic reactions, making it a reactive intermediate in various chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2,3-Dibromocyclohexan-1-one is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular reactivity is advantageous .

Properties

IUPAC Name

2,3-dibromocyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Br2O/c7-4-2-1-3-5(9)6(4)8/h4,6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAKYHHBZPQVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C(=O)C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80523787
Record name 2,3-Dibromocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168985-70-4
Record name 2,3-Dibromocyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80523787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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